(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid
Overview
Description
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Dimethylamino)benzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the intermediate compound.
Decarboxylation: The intermediate compound is then subjected to decarboxylation to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compounds.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated diene system can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid.
(2E,4E)-5-Phenylpenta-2,4-dienoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
(2E,4E)-5-(4-Methoxyphenyl)penta-2,4-dienoic acid: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.
Uniqueness
The presence of the dimethylamino group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-14(2)12-9-7-11(8-10-12)5-3-4-6-13(15)16/h3-10H,1-2H3,(H,15,16)/b5-3+,6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPOECVQGXVKJ-GGWOSOGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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